N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride
Description
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS.ClH/c1-15-7-9-17(10-8-15)20(25)23-21-22-18-11-12-24(14-19(18)26-21)13-16-5-3-2-4-6-16;/h2-10H,11-14H2,1H3,(H,22,23,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTNYRYUNKSRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that the compound is used in the synthesis of thiazolopyridine and tetrahydrothiazolopyridine derivatives, which suggests that it may interact with targets that these derivatives are known to affect.
Mode of Action
It’s likely that the compound interacts with its targets in a way that is characteristic of thiazolopyridine and tetrahydrothiazolopyridine derivatives.
Biochemical Pathways
Given its use in the synthesis of thiazolopyridine and tetrahydrothiazolopyridine derivatives, it’s plausible that it affects similar pathways as these derivatives.
Biological Activity
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : CHNS
- Molecular Weight : 245.35 g/mol
- CAS Number : 327077-32-7
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its anticancer properties. Research indicates that it may exhibit significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to this compound:
-
Cytotoxicity Studies :
- The compound has shown moderate to significant activity against multiple cancer cell lines including K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma) .
- In vitro studies demonstrated that certain analogs exhibited IC values comparable to established drugs like imatinib and sorafenib .
- Mechanism of Action :
Table 1: Cytotoxicity Data Against Various Cell Lines
Case Studies
-
Study on Antiproliferative Activity :
A study conducted on various synthesized compounds indicated that those containing the thiazolo-pyridine moiety showed enhanced antiproliferative activity against both hematological and solid tumor cell lines . The best-performing analogs were further characterized for their selectivity and potency. -
In Silico Docking Studies :
Molecular docking studies revealed that this compound has a favorable binding affinity for several protein kinases implicated in cancer signaling pathways. This suggests a potential for development as a targeted therapy in oncology .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Benzamide Group
Table 1: Benzamide Substituent Modifications
Key Observations :
Modifications to the Tetrahydrothiazolo-Pyridine Core
Table 2: Core Structure Variations
Key Observations :
- Simplified Scaffolds : The unsubstituted core in the first compound reduces steric hindrance, enabling rapid metabolic clearance .
- Carboxylic Acid Functionality : The second compound serves as a key intermediate in anticoagulant synthesis, highlighting the importance of carboxyl groups in drug design .
- Sulfonyl Modifications : The sulfonyl group in the third compound improves selectivity for serine proteases, though it increases molecular complexity .
Key Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
